Technical Guide: Cephalexin-d5 Hydrate – Properties & Bioanalytical Applications
Technical Guide: Cephalexin-d5 Hydrate – Properties & Bioanalytical Applications
Executive Summary
Cephalexin-d5 Hydrate is a stable isotope-labeled analog of the first-generation cephalosporin antibiotic, Cephalexin.[1] Enriched with five deuterium atoms on the phenyl ring, it serves as the "gold standard" Internal Standard (IS) for quantitative bioanalysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Its primary utility lies in its ability to mirror the physicochemical behavior of the target analyte (Cephalexin) through extraction and ionization while maintaining a distinct mass shift (+5 Da). This guide details its chemical properties, stability profile, and validated protocols for minimizing matrix effects in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows.
Chemical Identity & Structural Composition
Cephalexin-d5 is chemically identical to Cephalexin except for the isotopic substitution on the phenylglycine side chain. The "Hydrate" designation typically refers to the monohydrate form, which is the thermodynamically stable crystal lattice for this zwitterionic compound.
Nomenclature and Identifiers
| Property | Specification |
| Chemical Name | (6R,7R)-7-[[(2R)-2-Amino-2-(phenyl-d5)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrate |
| CAS Number | 2101505-56-8 (Labeled); 15686-71-2 (Unlabeled Parent) |
| Molecular Formula | C₁₆H₁₂D₅N₃O₄S[1][2][3][4][5][6][7][8][9][10] · H₂O (Monohydrate) |
| Molecular Weight | 370.43 g/mol (Hydrate); 352.42 g/mol (Anhydrous) |
| Isotopic Purity | Typically ≥ 99 atom % D |
Structural Diagram
The deuterium labeling occurs at the phenyl ring positions. This location is metabolically stable and resistant to back-exchange in aqueous solvents, unlike acidic protons (e.g., -COOH or -NH2) which exchange rapidly with solvent water.
Physicochemical Profile
Understanding the physical behavior of Cephalexin-d5 is critical for preparing accurate stock solutions and preventing degradation during storage.
Solubility and Ionization
Cephalexin-d5 is a zwitterion , meaning its net charge—and consequently its solubility—is highly pH-dependent.
-
Isoelectric Point (pI): ~4.5 to 5.0. Solubility is lowest in this range.
-
pKa Values:
- (Carboxylic acid group)
- (Amine group)
-
Solubility Profile:
Stability and Degradation
Like all beta-lactams, Cephalexin-d5 is susceptible to hydrolysis, particularly under basic conditions or elevated temperatures.
-
Beta-Lactam Ring Opening: The four-membered lactam ring is strained. Nucleophilic attack (by OH⁻ or water) leads to the formation of cephalexoic acid derivatives, which are pharmacologically inactive and will not be detected in the specific MRM channel.
-
Photostability: Light sensitive; store in amber vials.
-
Hygroscopicity: The hydrate form is stable, but the anhydrous form is hygroscopic and will absorb atmospheric moisture, altering the effective concentration of weighed standards.
Technical Application: LC-MS/MS Bioanalysis
The definitive application of Cephalexin-d5 is to correct for matrix effects (ion suppression/enhancement) in biological samples.
Mechanism of Action
In ESI-MS (Electrospray Ionization), co-eluting phospholipids from plasma can suppress the ionization of the analyte. Because Cephalexin-d5 co-elutes exactly (or very nearly) with Cephalexin, it experiences the exact same suppression. Therefore, the ratio of Analyte Area to IS Area remains constant, preserving quantitative accuracy.
Mass Spectrometry Transitions
For Multiple Reaction Monitoring (MRM), the following transitions are standard. The +5 Da shift is maintained in the fragment ion, confirming the label is on the retained phenyl moiety.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cephalexin | 348.1 [M+H]⁺ | 158.1 | ~15-20 |
| Cephalexin-d5 | 353.1 [M+H]⁺ | 163.1 | ~15-20 |
Bioanalytical Workflow Diagram
The following diagram illustrates the validated workflow for processing plasma samples using Cephalexin-d5.
Figure 1: Standardized LC-MS/MS workflow utilizing Cephalexin-d5 for matrix effect compensation.
Experimental Protocol: Stock Solution Preparation
Objective: Prepare a stable 1.0 mg/mL stock solution of Cephalexin-d5 for bioanalytical use.
Reagents Required
-
Dimethyl sulfoxide (DMSO), LC-MS grade.
-
Methanol, LC-MS grade.
-
Amber glass vials (silanized preferred).
Step-by-Step Methodology
-
Equilibration: Allow the Cephalexin-d5 vial to warm to room temperature before opening to prevent condensation (which degrades the beta-lactam ring).
-
Weighing: Accurately weigh 1.0 mg of Cephalexin-d5 Hydrate into a tared amber glass vial.
-
Correction Factor: Adjust for the water of hydration and purity. If the CoA states 95% chemical purity and it is a monohydrate, calculate the effective mass of the deuterated free base.
-
-
Dissolution: Add 1.0 mL of DMSO .
-
Why DMSO? While soluble in water, aqueous stock solutions of beta-lactams degrade rapidly (days). DMSO stocks are stable for months at -20°C or -80°C.
-
-
Mixing: Vortex gently until fully dissolved. Do not sonicate excessively as heat accelerates degradation.
-
Working Solution: Dilute the stock 1:100 or 1:1000 with 50:50 Methanol:Water immediately prior to use for spiking samples. Do not store aqueous working solutions.
Handling & Storage Recommendations
To ensure the integrity of the isotopic label and the chemical structure:
-
Storage Temperature: -20°C for long-term storage (powder). -80°C for DMSO stock solutions.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent oxidation and moisture uptake.
-
Light: Strictly protect from light.
-
Thaw Cycles: Minimize freeze-thaw cycles. Aliquot stock solutions into single-use vials.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16219130, Cephalexin hydrate. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. Cephalexin hydrate | C16H17N3O4S | CID 194216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. interesjournals.org [interesjournals.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Cephalexin | C16H17N3O4S | CID 27447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. CN109682916A - A kind of method that LC-MS measures cefalexin concentration in blood plasma - Google Patents [patents.google.com]
